3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide
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Overview
Description
3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a hexafluoroisopropyl group linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hexafluoroisopropyl group: This step often involves the use of hexafluoroacetone as a starting material, which is then hydrogenated to form hexafluoro-2-propanol.
Coupling with the benzamide core: The final step involves the coupling of the oxazole derivative with the benzamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide can undergo various types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the hexafluoroisopropyl group.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine derivative of the compound.
Scientific Research Applications
3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-chloro-: Shares the chloro group and propanediol structure but lacks the hexafluoro and oxazole groups.
Indole Derivatives: Similar in terms of biological activity but differ significantly in structure.
Uniqueness
3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide is unique due to its combination of a benzamide core, hexafluoroisopropyl group, and oxazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10ClF6N3O2 |
---|---|
Molecular Weight |
401.69 g/mol |
IUPAC Name |
3-chloro-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl]benzamide |
InChI |
InChI=1S/C14H10ClF6N3O2/c1-7-5-10(24-26-7)22-12(13(16,17)18,14(19,20)21)23-11(25)8-3-2-4-9(15)6-8/h2-6H,1H3,(H,22,24)(H,23,25) |
InChI Key |
JCFMHRCOAGYNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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